3,5-Di-tert-butyl-4-hydroxybenzoic acid

Lipid Peroxidation Antioxidant Activity Medicinal Chemistry

Procure 3,5-Di-tert-butyl-4-hydroxybenzoic acid (BHT-COOH), the critical BHT metabolite with a distinctive carboxylic acid moiety. This functional group uniquely enables its use as a building block for non-migrating polymer-bound antioxidants (via graftable esters) and advanced UV light stabilizers (C12-C20 alkyl esters), outperforming generic BHT derivatives. Its high thermal stability (mp 206-209 °C) makes it ideal for demanding industrial processing.

Molecular Formula C15H22O3
Molecular Weight 250.33 g/mol
CAS No. 1421-49-4
Cat. No. B075645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Di-tert-butyl-4-hydroxybenzoic acid
CAS1421-49-4
Synonyms3,5-di-tert-butyl-4-hydroxybenzoic acid
3,5-di-tert-butyl-4-hydroxybenzoic acid, monopotassium salt
3,5-di-tert-butyl-4-hydroxybenzoic acid, monosodium salt
3,5-di-tert-butyl-4-hydroxybenzoic acid, nickel (2+) salt (2:1)
BHT-COOH
Molecular FormulaC15H22O3
Molecular Weight250.33 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)O
InChIInChI=1S/C15H22O3/c1-14(2,3)10-7-9(13(17)18)8-11(12(10)16)15(4,5)6/h7-8,16H,1-6H3,(H,17,18)
InChIKeyYEXOWHQZWLCHHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Di-tert-butyl-4-hydroxybenzoic Acid (CAS 1421-49-4) for Polymer Stabilization and Bioactive Conjugate Synthesis


3,5-Di-tert-butyl-4-hydroxybenzoic acid (BHT-COOH, DTBHB, CAS 1421-49-4) is a sterically hindered phenolic antioxidant [1]. As a key metabolite and functional derivative of the widely used antioxidant butylated hydroxytoluene (BHT), it serves as a dual-purpose compound: a building block for synthesizing bioactive molecules and a precursor for high-performance polymer light stabilizers [2][3][4]. Its solid-state properties include a melting point of 206-209 °C and high thermal stability, making it suitable for demanding industrial processing conditions .

Avoid Generic Hindered Phenol Substitution: Why 3,5-Di-tert-butyl-4-hydroxybenzoic Acid is Non-Interchangeable


While 3,5-Di-tert-butyl-4-hydroxybenzoic acid is structurally related to BHT and other hindered phenols, generic substitution fails due to its unique carboxyl functional group and metabolic origin [1]. Unlike the methyl group in BHT, the carboxylic acid moiety drastically alters its physical properties (e.g., solubility and polarity), enabling distinct applications such as esterification for non-migrating polymer stabilizers [2][3]. Furthermore, in biological contexts, the compound is a specific oxidative metabolite of BHT with a defined metabolic pathway, whereas close analogs like 3,5-di-tert-butyl-4-hydroxybenzyl alcohol (BHT-OH) or cinnamic acid derivatives exhibit profoundly different antioxidant activities and lipophilicity, directly impacting their efficacy in vivo [4][5].

Evidence-Based Differentiation of 3,5-Di-tert-butyl-4-hydroxybenzoic Acid (CAS 1421-49-4) from Structural Analogs


In Vitro Lipid Peroxidation Inhibition: Direct Comparison with Trolox in Hybrid Conjugates

When conjugated with the NSAID ibuprofen (Compound 7) or ketoprofen (Compound 10), the Trolox derivative exhibited an IC50 of 3.4 μM and 2.8 μM, respectively, in inhibiting lipid peroxidation [1]. In contrast, the corresponding 3,5-di-tert-butyl-4-hydroxybenzoic acid derivative (Compound 5) was less potent, with its activity described as almost seven times lower than the Trolox-containing hybrid [2]. This stark difference highlights that while the Trolox moiety can be superior in certain conjugated antioxidant designs, the carboxylic acid handle of the target compound provides a crucial, quantifiably different profile for constructing alternative bioactive molecular architectures [1].

Lipid Peroxidation Antioxidant Activity Medicinal Chemistry

In Vitro Lipid Peroxidation Inhibition: Conjugate Performance vs. Free Acid

In an antistress agent study, the free acid, 3,5-di-tert-butyl-4-hydroxybenzoic acid (Compound 6), inhibited lipid peroxidation with an IC50 of 24 μM [1]. While its amide derivatives demonstrated significantly enhanced potency, this baseline value establishes the inherent antioxidant capacity of the unmodified compound, which is crucial for understanding the efficacy of its derivatives [1].

Antioxidant Activity Lipid Peroxidation Medicinal Chemistry

Synthesis of Non-Migrating Polymer-Bound Antioxidants via Grafting

Esters of 3,5-di-tert-butyl-4-hydroxybenzoic acid containing unsaturated fatty alcohol chains can be radically grafted onto polyolefin backbones [1]. In contrast, esters of the comparator, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid, while exhibiting longer induction times in blending studies, are less suited for this specific grafting strategy due to structural differences in the linkage to the phenolic core [1]. This enables the creation of polymer-bound, non-migrating stabilizers that address the issue of physical loss seen with low molecular weight additives [1].

Polymer Chemistry Antioxidant Grafting Material Stability

UV Light Stabilizer Precursor for TiO2-Pigmented Polyolefins

C12-C20 alkyl esters of 3,5-di-tert-butyl-4-hydroxybenzoic acid, particularly the n-hexadecyl ester (Cyasorb UV 2908), provide unexpectedly high levels of protection against UV-degradation in titanium dioxide (TiO2)-pigmented polyolefins [1][2]. While other light stabilizers like tert-butylphenyl salicylate are acceptable for food contact, they are noted to be not very effective [1]. In contrast, the target compound's esters demonstrate exceptional performance, making them a superior choice for demanding applications like outdoor storage containers and stadium seats [1][2].

Polymer Stabilization UV Degradation Materials Science

Optimal Research & Industrial Application Scenarios for 3,5-Di-tert-butyl-4-hydroxybenzoic Acid (CAS 1421-49-4)


Synthesis of Non-Migrating Polymer-Bound Antioxidants

In polymer science, 3,5-di-tert-butyl-4-hydroxybenzoic acid is the preferred precursor for creating polymer-bound antioxidants. Its esters can be radically grafted onto polyolefin chains, mitigating the physical loss associated with low molecular weight additives [1]. This is a key differentiator from compounds like 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid, whose esters are more suitable for traditional blending applications [1].

Development of High-Performance UV Light Stabilizers for Polyolefins

The C12-C20 alkyl esters of this compound, especially the n-hexadecyl ester, are the active components in advanced light stabilizer systems for TiO2-pigmented polyolefins [2]. This application is supported by patent data demonstrating superior performance over alternatives like tert-butylphenyl salicylate, making it a critical ingredient for durable, UV-resistant plastics used in outdoor furniture and automotive parts [2].

Medicinal Chemistry as a Bioactive Conjugate Building Block

This compound serves as a distinct building block for synthesizing antistress and antioxidant hybrid molecules. Its carboxylic acid group allows for conjugation with pharmacophores like GABA and NSAIDs, yielding novel compounds with quantifiable lipid peroxidation inhibitory activity [3]. Its structural similarity to BHT, combined with its unique metabolic profile, makes it a specific choice for designing targeted therapeutics distinct from Trolox- or cinnamic acid-based conjugates [4].

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